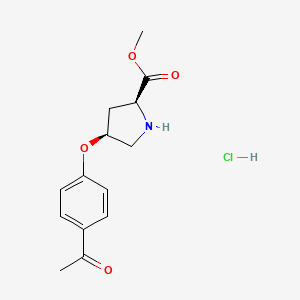
Methyl (2S,4S)-4-(4-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Übersicht
Beschreibung
Methyl (2S,4S)-4-(4-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, or Methyl-2,4-APPC-HCl, is a synthetic compound that has been studied for its potential uses in a variety of scientific research applications. It is a derivative of the amino acid L-proline and is known to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Methyl-2,4-APPC-HCl has been shown to be an effective inhibitor of DHODH and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Cognitive Enhancement Properties
Methyl (2S,4S)-4-(4-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, as a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, has demonstrated positive effects in rodent and primate models of cognitive enhancement. This compound has also shown anxiolytic activity in a rodent model and possesses a reduced propensity to activate peripheral ganglionic type receptors. These properties make it a potential candidate for the treatment of cognitive disorders (Lin et al., 1997).
Asymmetric Hydrogenations
The compound has been utilized in asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives. This application highlights its role in facilitating chemical reactions that require a high degree of specificity and control, which is crucial in the synthesis of complex organic compounds (Takahashi & Achiwa, 1989).
Catalytic Properties
Methyl (2S,4S)-4-(4-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride has been used in the development of platinum-catalyzed asymmetric hydroformylation of olefins. This highlights its role in catalysis, particularly in reactions that result in the formation of complex organic molecules with specific stereochemistry (Stille et al., 1991).
Synthesis of Complex Organic Compounds
This compound has been involved in the synthesis of various complex organic compounds, such as 4-(4-acetyl-5-methyl-1H-pyrrol-2-yl)-2′,3′,4′-trihydroxybutyl cinnamate, which has potential applications in enhancing the aroma quality and volume of smoke in cigarettes (Pei-pei, 2013).
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-(4-acetylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4.ClH/c1-9(16)10-3-5-11(6-4-10)19-12-7-13(15-8-12)14(17)18-2;/h3-6,12-13,15H,7-8H2,1-2H3;1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAIEBOFKWWORY-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(4-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride | |
CAS RN |
1266111-71-0 | |
| Record name | L-Proline, 4-(4-acetylphenoxy)-, methyl ester, hydrochloride (1:1), (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1266111-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



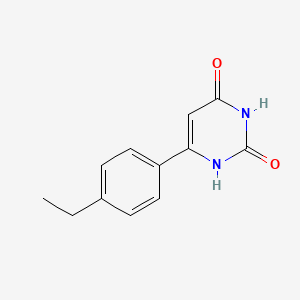
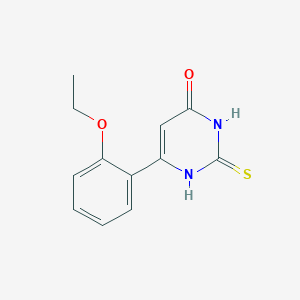
![1-[(2-Hydroxy-3-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487920.png)
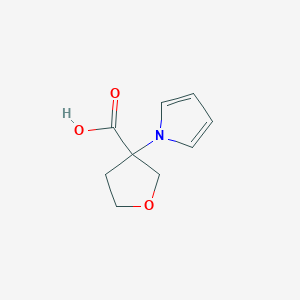
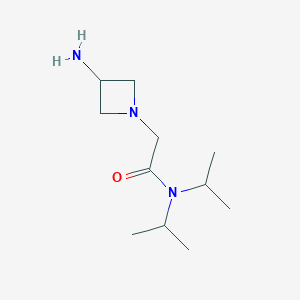
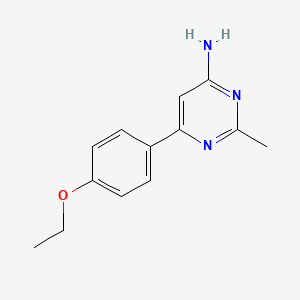
![N-methyl-1-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1487929.png)
![N-[2-(3-aminoazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1487930.png)
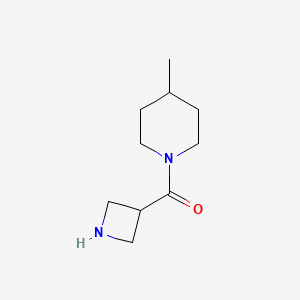
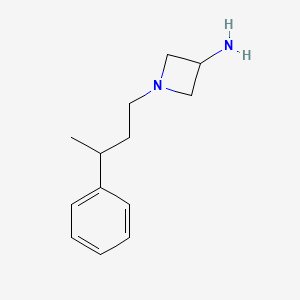

![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)
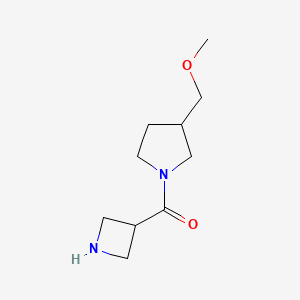
![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)